3-Butenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a butenyl group attached to a phosphorodichloridate moiety. Its chemical structure can be represented as . This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The uniqueness of 3-butenyl phosphorodichloridate lies in its specific reactivity patterns due to the presence of the butenyl group, which influences both its synthetic utility and biological activity compared to these similar compounds.
Research indicates that compounds related to 3-butenyl phosphorodichloridate exhibit significant biological activities. They have been evaluated for their potential as prodrugs, particularly in enhancing the delivery of nucleoside analogs in antiviral therapies. The biological activity is often linked to the ability of these compounds to release active nucleotides intracellularly, thereby enhancing therapeutic efficacy against viral infections such as HIV and hepatitis .
The synthesis of 3-butenyl phosphorodichloridate can be achieved through several methods:
3-Butenyl phosphorodichloridate finds applications in various fields:
Interaction studies involving 3-butenyl phosphorodichloridate focus on its reactivity with biological macromolecules. These studies typically assess:
3-Butenyl phosphorodichloridate shares structural and functional similarities with several other organophosphorus compounds. Here are some similar compounds:
| Compound Name | Structure/Characteristics | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| 3-Methyl-3-butenyl phosphate | Contains a methyl group on the butenyl chain | Enhanced stability and different reactivity profile | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Butyryl phosphate | Simple phosphate ester with a butyryl group | Commonly used as a building block in organic synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Allyl phosphorochloridate | Contains an allyl group instead of butenyl | Different sterics and electronic properties | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Dimethyl phosphite | A simpler organophosphate compound | Widely used as a precursor in various
Regioselective phosphorylation is critical for constructing six-membered cyclic phosphoester systems, which serve as precursors to 3-butenyl phosphorodichloridate. A prominent approach involves the use of phenyl phosphorodichloridate (PPDC) to form cyclic phosphate triesters from diols. For example, 1,3-propanediol reacts with PPDC in pyridine to yield a six-membered cyclic triester intermediate, which undergoes hydrolysis to produce the corresponding cyclic phosphate diester. The regioselectivity of this reaction is influenced by the steric accessibility of the diol’s hydroxyl groups and the electronic effects of substituents on the phosphorus center. In the context of 3-butenyl derivatives, the butenyl moiety introduces a double bond that can participate in conjugation, altering the electron density at the phosphorus atom. This electronic modulation enhances the electrophilicity of the phosphorus center, favoring nucleophilic attack at the γ-position of the butenyl chain. Mitsunobu coupling has also been employed to achieve regioselective phosphorylation, as demonstrated in the synthesis of bis(POM)-allylphosphonate intermediates. For instance, coupling 3-butenyl alcohols with bis(POM)-allylphosphonate reagents under Mitsunobu conditions yields phosphorylated products with high regiocontrol. TBD-Catalyzed Ring-Opening Polymerization MechanismsThe 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-catalyzed ring-opening polymerization (ROP) of cyclic phosphoesters provides a pathway to synthesize polymers with precise molecular weights and tailored functionalities. In the case of 3-butenyl phosphorodichloridate, TBD activates the cyclic phosphate monomer by deprotonating the hydroxyl group of the initiator, initiating a nucleophilic attack on the phosphorus center. The mechanism proceeds via a coordination-insertion pathway, where TBD stabilizes the transition state through hydrogen bonding, reducing the activation energy of the ring-opening step. A key advantage of TBD catalysis is its ability to suppress side reactions such as transesterification, which are common in metal-catalyzed systems. For example, ROP of a five-membered cyclic phosphate derived from methyl-α-d-glucopyranoside using TBD yields polymers with >90% regioregularity, as confirmed by $$^{13}\text{C}$$ NMR analysis. This high selectivity is attributed to the catalyst’s ability to differentiate between sterically distinct oxygen atoms in the cyclic monomer, a feature relevant to optimizing the synthesis of 3-butenyl phosphorodichloridate-derived polymers. Steric and Electronic Effects in Nucleophilic Substitution PathwaysThe reactivity of 3-butenyl phosphorodichloridate in nucleophilic substitution reactions is governed by both steric and electronic factors. The electron-withdrawing chlorine atoms on the phosphorus atom increase its electrophilicity, facilitating attacks by nucleophiles such as alcohols, amines, and thiols. However, the butenyl group introduces steric hindrance that influences the trajectory of nucleophilic approach. For instance, bulkier nucleophiles preferentially attack the less hindered α-position, while smaller nucleophiles favor the γ-position adjacent to the double bond. Electronic effects further modulate reactivity. The conjugation between the butenyl double bond and the phosphorus center delocalizes electron density, stabilizing transition states during substitution. This phenomenon is evident in the reaction of 3-butenyl phosphorodichloridate with glycerol, where the electron-deficient phosphorus center selectively reacts with primary hydroxyl groups over secondary ones, yielding linear phosphate esters. Comparative Analysis of Dichlorophosphate Activation MethodsDichlorophosphate activation methods vary in efficiency, selectivity, and compatibility with functional groups. The table below compares three common approaches:
Direct phosphorylation using phosphorus oxychloride (POCl$$_3$$) is widely employed due to its simplicity, but it requires strict anhydrous conditions to prevent hydrolysis. Mitsunobu coupling, while more selective, involves stoichiometric reagents and higher costs. In contrast, TBD-catalyzed ROP offers exceptional regiocontrol under mild conditions, making it suitable for sensitive substrates. Each method’s applicability depends on the target molecule’s steric demands and functional group tolerance. The mechanistic understanding of 3-butenyl phosphorodichloridate reactivity requires detailed examination of the transition state structures involved in phosphorus-oxygen bond cleavage processes. Computational studies utilizing density functional theory methods have revealed critical insights into the electronic and geometric parameters governing these fundamental transformations [1] [2] [3]. Geometric Characteristics of Transition StatesThe transition state for phosphorus-oxygen bond cleavage in phosphorodichloridate systems exhibits a characteristic trigonal bipyramidal geometry, representing a pentacoordinate phosphorus intermediate [1] [4]. This geometric arrangement facilitates the nucleophilic attack pathway while accommodating the departure of the leaving group. The phosphorus center adopts an expanded coordination sphere, with bond angles deviating significantly from tetrahedral geometry to accommodate the additional bonding interactions [3] [5]. Computational geometry optimization studies employing the B3LYP/6-31++G(d,p) level of theory have demonstrated that the transition state structure features elongated phosphorus-oxygen bonds compared to the ground state configuration [1] [2]. The degree of bond elongation correlates directly with the extent of charge transfer occurring during the nucleophilic substitution process. Natural bond orbital analysis reveals that the bond order for phosphorus-oxygen interactions decreases to approximately 0.5-0.9 in the transition state, indicating substantial weakening of these critical bonds [3] [6]. Energetic Considerations and Activation BarriersThe activation energy for phosphorus-oxygen bond cleavage events in 3-butenyl phosphorodichloridate systems ranges from 20 to 26 kilocalories per mole, as determined through high-level quantum mechanical calculations [1] [6] [7]. This energetic requirement reflects the inherent stability of the phosphorus-oxygen bonds and the reorganization energy necessary to achieve the transition state configuration. The relatively high activation barrier underscores the kinetic challenge associated with these transformations under ambient conditions. Thermodynamic analysis indicates that phosphorus-oxygen bond cleavage represents an endergonic process in most solvent environments [8] [3]. The unfavorable thermodynamics arise from the disruption of stable phosphorus-oxygen bonds and the formation of higher-energy intermediates. However, the presence of suitable nucleophiles and appropriate reaction conditions can significantly alter the energetic landscape, rendering these transformations thermodynamically viable [1] [2]. Electronic Structure and Charge DistributionMulliken population analysis and natural population analysis calculations provide detailed insights into the charge distribution patterns characterizing the transition state for phosphorus-oxygen bond cleavage [6] [9]. The results reveal significant charge transfer from the attacking nucleophile toward the phosphorus center, accompanied by concurrent charge redistribution among the existing ligands. This electronic reorganization facilitates the formation of the pentacoordinate intermediate while weakening the target phosphorus-oxygen bond [10] [1]. The electrostatic potential surface calculations demonstrate substantial polarization of the phosphorus-oxygen bonds in the transition state configuration [4] [11]. The phosphorus center becomes increasingly electrophilic, enhancing its susceptibility to nucleophilic attack. Simultaneously, the oxygen atoms acquire increased negative charge density, promoting their departure as leaving groups. These electronic changes represent fundamental driving forces for the overall transformation [3] [6].
Computational Modeling of Nucleophilic Attack TrajectoriesThe computational investigation of nucleophilic attack trajectories on 3-butenyl phosphorodichloridate requires sophisticated theoretical approaches capable of accurately describing the complex electronic reorganization accompanying these processes. Advanced quantum mechanical methods have been employed to map the complete reaction coordinate from reactants through transition states to products [1] [2] [6]. Density Functional Theory MethodologiesThe application of density functional theory methods represents the cornerstone of computational investigations into phosphorodichloridate reactivity mechanisms [12] [13]. The B3LYP functional, combined with appropriate basis sets such as 6-31++G(d,p) and 6-311++G(3df,2p), provides balanced treatment of electron correlation effects while maintaining computational efficiency for systems of this complexity [1] [2] [3]. Alternative functionals including M06-2X and ωB97X-D have been employed to assess the sensitivity of results to the choice of exchange-correlation treatment [10] [11]. Geometry optimization procedures utilizing these theoretical levels yield converged structures representing stationary points on the potential energy surface [3] [6]. The characterization of these stationary points through harmonic frequency calculations confirms their nature as minima (reactants and products) or transition states (characterized by a single imaginary frequency corresponding to the reaction coordinate) [1] [2]. The intrinsic reaction coordinate calculations provide detailed mapping of the transformation pathway, revealing the sequence of bond-breaking and bond-forming events [6] [9]. Reaction Coordinate AnalysisThe nucleophilic attack trajectory on 3-butenyl phosphorodichloridate follows a characteristic associative mechanism, proceeding through formation of a pentacoordinate phosphorus intermediate [1] [4] [3]. The reaction coordinate analysis reveals that bond formation between the nucleophile and phosphorus center occurs concurrently with weakening of the phosphorus-leaving group bond, although these processes may not be perfectly synchronous [2] [6]. Computational studies demonstrate that the nucleophilic approach occurs preferentially along specific geometric trajectories that minimize steric interactions while maximizing orbital overlap [1] [3]. The angle of approach is typically close to 180 degrees relative to the departing leaving group, consistent with the requirements for effective backside attack characteristic of nucleophilic substitution mechanisms at phosphorus centers [2] [4]. The intrinsic reaction coordinate calculations reveal distinct phases in the transformation process [6] [9]. The initial phase involves approach of the nucleophile with minimal structural reorganization of the substrate. The central phase encompasses formation of the transition state with maximum geometric distortion and electronic reorganization. The final phase involves departure of the leaving group and relaxation to the product configuration [1] [2]. Solvation Effects in Computational ModelsThe incorporation of solvation effects through implicit solvent models significantly enhances the accuracy of computational predictions for phosphorodichloridate reactivity [8] [14]. The polarizable continuum model provides effective treatment of bulk solvent effects while maintaining computational tractability for detailed mechanistic studies [1] [2]. These calculations demonstrate that solvent stabilization profoundly influences both the thermodynamics and kinetics of nucleophilic substitution processes [8] [3]. Computational results reveal that polar solvents preferentially stabilize charged intermediates and transition states, leading to substantial alterations in reaction energetics [8] [6]. The degree of stabilization depends critically on the charge distribution in the various species along the reaction coordinate. Highly charged transition states experience greater stabilization in polar media, resulting in reduced activation barriers and enhanced reaction rates [1] [2] [8].
Molecular Orbital AnalysisThe molecular orbital analysis of nucleophilic attack trajectories provides fundamental insights into the electronic basis for phosphorodichloridate reactivity [3] [13]. The highest occupied molecular orbital of the nucleophile interacts with the lowest unoccupied molecular orbital of the phosphorus center, facilitating electron transfer and bond formation [1] [2]. The energy gap between these frontier orbitals correlates with the activation barrier for the nucleophilic substitution process [6] [9]. Natural bond orbital analysis reveals the progressive formation of the new phosphorus-nucleophile bond concurrent with weakening of existing phosphorus-ligand interactions [3] [6]. The bond order analysis demonstrates continuous evolution of bonding patterns throughout the reaction coordinate, with maximum coordination achieved at the transition state configuration [1] [2]. These computational insights provide detailed understanding of the electronic reorganization driving the overall transformation [4] [11]. Solvent Effects on Regiochemical OutcomesThe investigation of solvent effects on the regiochemical outcomes of 3-butenyl phosphorodichloridate reactions reveals profound influences of the medium on both reaction selectivity and mechanistic pathways [8] [15] [16]. The nature of the solvent environment determines the relative rates of competing reaction channels and can dramatically alter the distribution of products formed under otherwise identical conditions [8] [3]. Aqueous versus Organic Solvent SystemsThe reactivity of 3-butenyl phosphorodichloridate in aqueous environments follows predominantly associative mechanisms characterized by direct nucleophilic attack at the phosphorus center [1] [2] [15]. Water molecules can function as both nucleophiles and general bases, facilitating hydrolysis reactions that preferentially cleave phosphorus-oxygen bonds [8] [17]. The high dielectric constant of water (78.4) provides substantial stabilization for charged intermediates and transition states, promoting pathways that involve significant charge separation [8] [3]. In contrast, organic solvent systems with lower dielectric constants favor different mechanistic pathways and regiochemical outcomes [8] [16]. Aprotic solvents such as acetonitrile and dimethyl sulfoxide can dramatically enhance reaction rates through desolvation effects that destabilize ground state species while providing selective stabilization of transition states [8] [6]. These effects can lead to rate enhancements of several orders of magnitude compared to aqueous systems [8] [3]. The choice between aqueous and organic media also influences the regioselectivity of nucleophilic attack [15] [16]. Aqueous conditions typically favor phosphorus-oxygen bond cleavage due to the ability of water to stabilize the resulting charged species through hydrogen bonding interactions [8] [17]. Organic solvents may promote alternative pathways, including phosphorus-chlorine bond cleavage, depending on their specific solvation properties [16] [18]. Dipolar Aprotic Solvent EffectsDipolar aprotic solvents exert particularly dramatic effects on phosphorodichloridate reactivity patterns [8] [3]. Dimethyl sulfoxide induces rate enhancements of 10^6 to 10^7 fold compared to aqueous systems for certain classes of phosphate ester hydrolysis reactions [8]. These remarkable accelerations arise from preferential desolvation of anionic species in the ground state combined with enhanced stabilization of polarized transition state structures [8] [3]. The mechanism of rate enhancement in dipolar aprotic media involves disruption of hydrogen bonding networks that normally stabilize anionic phosphate species in aqueous solution [8] [6]. This desolvation effect weakens phosphorus-oxygen bonds in the ground state while simultaneously providing favorable electrostatic stabilization for the developing charges in transition state configurations [8] [3]. The net result is a substantial reduction in activation energy for nucleophilic substitution processes [8] [14]. Acetonitrile represents another important dipolar aprotic solvent that significantly influences phosphorodichloridate reactivity [8] [19]. Studies demonstrate rate enhancements exceeding 10^5 fold for certain substrates in acetonitrile-water mixtures compared to pure aqueous systems [8]. The enhancement is primarily entropic in origin, reflecting favorable changes in solvation entropy accompanying the transformation from ground state to transition state [8] [3]. Regiochemical Control Through Solvent SelectionThe regiochemical outcome of nucleophilic substitution reactions at phosphorodichloridate centers can be systematically controlled through judicious choice of solvent system [15] [16] [18]. Polar protic solvents generally favor phosphorus-oxygen bond cleavage pathways through stabilization of the resulting hydroxide or alkoxide leaving groups [8] [17]. The extensive hydrogen bonding networks characteristic of these media provide thermodynamic driving force for reactions that generate good hydrogen bond acceptors [8] [3]. Non-polar and weakly polar solvents shift the regiochemical preference toward phosphorus-chlorine bond cleavage reactions [16] [18]. The reduced solvation of chloride ions in these media makes chlorine departure less thermodynamically favorable, but concurrent destabilization of charged intermediates can alter the relative transition state energies [8] [16]. The overall effect depends on the specific balance between ground state destabilization and transition state stabilization effects [8] [3]. Mixed solvent systems provide opportunities for fine-tuning regiochemical outcomes through systematic variation of medium properties [8] [15]. Binary mixtures of water with organic cosolvents can be optimized to achieve desired selectivity profiles while maintaining practical reaction conditions [8] [3]. The non-linear dependence of reaction rates and selectivities on solvent composition reflects complex solvation phenomena that continue to be subjects of active investigation [8] [14].
Thermodynamic and Kinetic ConsiderationsThe thermodynamic and kinetic aspects of solvent effects on phosphorodichloridate reactivity reflect complex interplay between multiple molecular-level phenomena [8] [3] [14]. Activation parameter measurements reveal that solvent-induced rate enhancements can arise from either enthalpic or entropic contributions, depending on the specific system under investigation [8] [6]. Dipolar aprotic solvents typically provide enthalpic stabilization of transition states, while changes in solvation entropy can either enhance or oppose these effects [8] [3]. The temperature dependence of solvent effects provides additional mechanistic insights into the molecular basis for regiochemical control [8] [14]. Systems exhibiting large enthalpic contributions to solvent effects show strong temperature dependence, while entropically controlled processes may be relatively insensitive to temperature variations [8] [3]. These relationships enable prediction of optimal reaction conditions for achieving desired selectivity outcomes [8] [16]. XLogP3 2.1
Hydrogen Bond Acceptor Count 2
Exact Mass 187.9560718 g/mol
Monoisotopic Mass 187.9560718 g/mol
Heavy Atom Count 9
Dates
Last modified: 08-10-2024
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